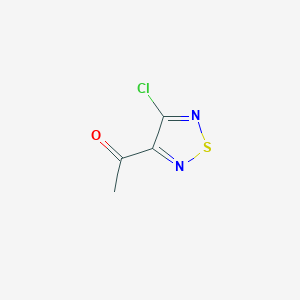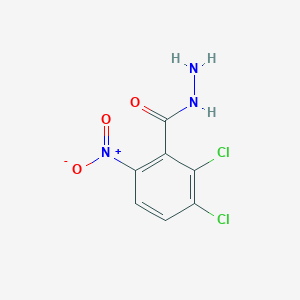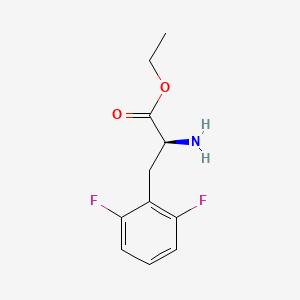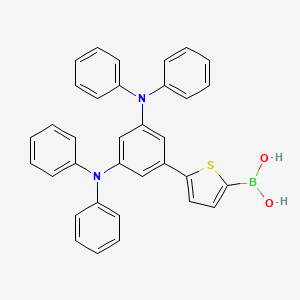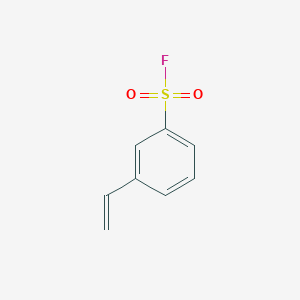
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general reaction scheme is as follows:
Starting Materials: Propargylamine and 1-methyl-1H-1,2,3-triazole.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in an aqueous or organic solvent.
Procedure: The alkyne group of propargylamine reacts with the azide group of 1-methyl-1H-1,2,3-triazole to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Dihydrotriazoles.
Substitution: Amides, ureas, or other derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including antiviral, antifungal, and anticancer agents.
Bioconjugation: The triazole ring is stable and can be used to link biomolecules in bioconjugation reactions.
Materials Science: It is used in the synthesis of polymers and materials with unique properties.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the process.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine depends on its application:
Medicinal Chemistry: It can interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Bioconjugation: The triazole ring forms stable linkages with biomolecules, facilitating the study of biological processes.
Catalysis: As a ligand, it stabilizes metal ions and enhances their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)methanamine
- 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-amine
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H12N4 |
|---|---|
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
3-(1-methyltriazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4,7H2,1H3 |
InChI-Schlüssel |
UBKLHWQQELVOOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


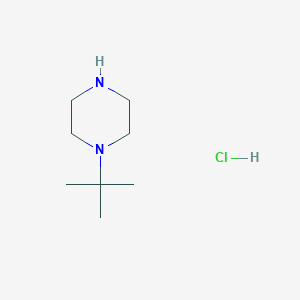
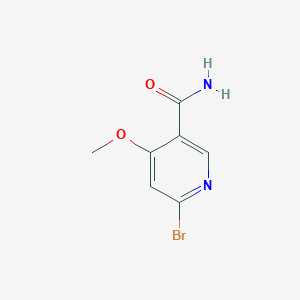
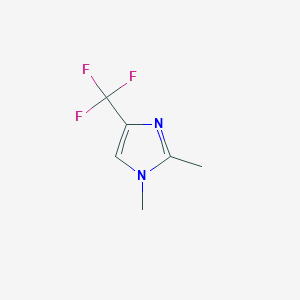
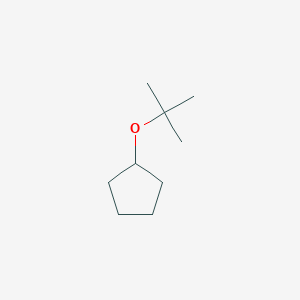
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
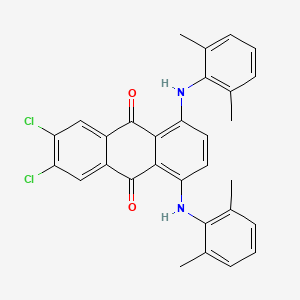
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
